[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
CAS No.: 1223902-42-8
Cat. No.: VC4866286
Molecular Formula: C23H21BrN4O4
Molecular Weight: 497.349
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1223902-42-8 |
|---|---|
| Molecular Formula | C23H21BrN4O4 |
| Molecular Weight | 497.349 |
| IUPAC Name | [2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromo-3-methylphenyl)-5-methyltriazole-4-carboxylate |
| Standard InChI | InChI=1S/C23H21BrN4O4/c1-13-11-17(7-10-19(13)24)28-14(2)21(26-27-28)23(29)31-12-20-15(3)32-22(25-20)16-5-8-18(30-4)9-6-16/h5-11H,12H2,1-4H3 |
| Standard InChI Key | JQLHYVDDZNMEGW-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)N2C(=C(N=N2)C(=O)OCC3=C(OC(=N3)C4=CC=C(C=C4)OC)C)C)Br |
Introduction
[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a complex organic compound with a molecular formula of C23H21BrN4O4 and a molecular weight of 497.3 g/mol . This compound combines structural elements of both oxazole and triazole rings, which are known for their diverse biological activities and applications in pharmaceutical chemistry.
Synthesis and Preparation
The synthesis of such compounds typically involves multi-step reactions, including the formation of the oxazole and triazole rings. The use of click chemistry, particularly the Huisgen cycloaddition, is common for forming triazole rings . The specific synthesis route for this compound may involve the reaction of an azide with an alkyne in the presence of a copper catalyst to form the triazole ring, followed by the attachment of the oxazole moiety.
Potential Applications
Compounds with oxazole and triazole rings are of interest in medicinal chemistry due to their potential biological activities. These include antimicrobial, antiviral, and anticancer properties. The presence of a bromo substituent may also allow for further modification through cross-coupling reactions, enhancing its potential as a lead compound in drug development.
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